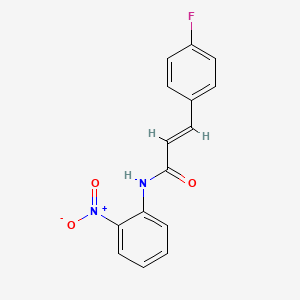

(2E)-3-(4-fluorophenyl)-N-(2-nitrophenyl)prop-2-enamide

Descripción

Propiedades

IUPAC Name |

(E)-3-(4-fluorophenyl)-N-(2-nitrophenyl)prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11FN2O3/c16-12-8-5-11(6-9-12)7-10-15(19)17-13-3-1-2-4-14(13)18(20)21/h1-10H,(H,17,19)/b10-7+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXGFARUEKCUGRU-JXMROGBWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)NC(=O)C=CC2=CC=C(C=C2)F)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)NC(=O)/C=C/C2=CC=C(C=C2)F)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11FN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of (2E)-3-(4-fluorophenyl)-N-(2-nitrophenyl)prop-2-enamide typically involves the following steps:

Starting Materials: The synthesis begins with 4-fluorobenzaldehyde and 2-nitroaniline.

Condensation Reaction: The 4-fluorobenzaldehyde undergoes a condensation reaction with 2-nitroaniline in the presence of a base such as sodium hydroxide or potassium carbonate. This reaction forms the intermediate Schiff base.

Reduction: The Schiff base is then reduced using a reducing agent like sodium borohydride or hydrogen gas in the presence of a catalyst to form the corresponding amine.

Acylation: The amine is acylated with acryloyl chloride in the presence of a base such as triethylamine to yield (2E)-3-(4-fluorophenyl)-N-(2-nitrophenyl)prop-2-enamide.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Análisis De Reacciones Químicas

Types of Reactions:

Oxidation: (2E)-3-(4-fluorophenyl)-N-(2-nitrophenyl)prop-2-enamide can undergo oxidation reactions, particularly at the double bond, leading to the formation of epoxides or diols.

Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) for epoxidation.

Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

Substitution: Nucleophiles like sodium azide or thiourea in the presence of a base.

Major Products Formed:

Epoxides and diols: from oxidation.

Amines: from reduction of the nitro group.

Substituted derivatives: from nucleophilic substitution reactions.

Aplicaciones Científicas De Investigación

Chemistry:

Catalysis: Used as a ligand in transition metal-catalyzed reactions.

Materials Science: Incorporated into polymers to enhance their properties, such as thermal stability and mechanical strength.

Biology and Medicine:

Drug Development: Investigated for its potential as a pharmacophore in the design of new therapeutic agents, particularly in anti-inflammatory and anticancer research.

Biological Probes: Used in the development of fluorescent probes for imaging and diagnostic applications.

Industry:

Agriculture: Explored as a potential agrochemical for pest control.

Electronics: Utilized in the fabrication of organic electronic devices due to its conjugated system.

Mecanismo De Acción

The mechanism of action of (2E)-3-(4-fluorophenyl)-N-(2-nitrophenyl)prop-2-enamide involves its interaction with specific molecular targets. In medicinal applications, it may act by binding to enzymes or receptors, thereby modulating their activity. The conjugated system allows for interactions with biological macromolecules through π-π stacking and hydrogen bonding, influencing various biochemical pathways.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The biological and physicochemical properties of cinnamanilides are highly dependent on substituent patterns. Below is a comparative analysis of (2E)-3-(4-fluorophenyl)-N-(2-nitrophenyl)prop-2-enamide with structurally related compounds:

Lipophilicity and Physicochemical Properties

Experimental logD7.4 values for cinnamanilides range from 2.5 to 4.2. The target compound (logD7.4 ~2.8) is less lipophilic than trifluoromethyl-substituted analogues (logD7.4 ~3.5–4.0), which correlates with reduced membrane penetration but improved solubility . Ortho-substituents like nitro groups slightly decrease logD compared to para-substituents due to altered molecular packing .

Data Tables

Table 2: Substituent Impact on logD7.4

| Substituent Position | logD7.4 |

|---|---|

| 2-Nitrophenyl (ortho) | 2.8 |

| 4-Nitrophenyl (para) | 3.2 |

| 3,5-bis(Trifluoromethyl)phenyl | 4.0 |

| 3-Chloro-4-fluorophenyl | 3.5 |

Key Research Findings

Structural-Activity Relationship (SAR) : Ortho-substituents on the anilide ring reduce antimicrobial potency but improve anti-inflammatory effects, while para-substituents enhance target binding via electronic effects .

Positional Isomerism : Nitro groups at the para position yield 16-fold higher antimicrobial activity than ortho isomers, underscoring the importance of substituent geometry .

Lipophilicity vs. Bioactivity : High lipophilicity (logD7.4 >3.5) correlates with cytotoxicity, suggesting a balance is required for therapeutic utility .

Actividad Biológica

(2E)-3-(4-fluorophenyl)-N-(2-nitrophenyl)prop-2-enamide is an organic compound belonging to the class of enamides, characterized by a conjugated system and the presence of both fluorophenyl and nitrophenyl groups. This compound has garnered interest in medicinal chemistry for its potential biological activities, particularly in anti-inflammatory and anticancer applications. This article reviews its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C15H12FNO3

- CAS Number : 314251-42-8

- Structure : The compound features a double bond between the second and third carbon atoms, contributing to its reactivity and biological interactions.

The biological activity of (2E)-3-(4-fluorophenyl)-N-(2-nitrophenyl)prop-2-enamide is primarily attributed to its ability to interact with specific molecular targets within cells. The compound can modulate various biochemical pathways through:

- Enzyme Inhibition : It may inhibit enzymes involved in inflammatory pathways, potentially affecting the NF-κB signaling pathway.

- Receptor Binding : The compound can bind to receptors that regulate cell proliferation and apoptosis, influencing cancer cell behavior.

- Hydrogen Bonding and π-π Stacking : The conjugated system allows for significant interactions with biological macromolecules, enhancing its efficacy.

Biological Activity Overview

The following table summarizes the biological activities reported for (2E)-3-(4-fluorophenyl)-N-(2-nitrophenyl)prop-2-enamide:

| Activity | Description | Reference |

|---|---|---|

| Anti-inflammatory | Exhibits potential to reduce inflammation by inhibiting pro-inflammatory cytokines. | |

| Anticancer | Demonstrates cytotoxic effects against various cancer cell lines by inducing apoptosis. | |

| Antimicrobial | Shows activity against certain bacterial strains, suggesting potential as an antimicrobial agent. |

Case Studies and Research Findings

-

Anti-inflammatory Effects :

A study investigated the effects of (2E)-3-(4-fluorophenyl)-N-(2-nitrophenyl)prop-2-enamide on inflammatory markers in vitro. Results indicated a significant reduction in TNF-alpha and IL-6 levels in macrophage cultures treated with the compound, supporting its role as a potential anti-inflammatory agent. -

Anticancer Activity :

In a comparative study on various enamide derivatives, this compound was found to exhibit higher cytotoxicity against breast cancer cell lines (MCF-7) compared to its chloro and bromo analogs. The mechanism was linked to enhanced apoptosis rates as evidenced by increased caspase activity. -

Antimicrobial Properties :

Preliminary screening against Gram-positive bacteria revealed that (2E)-3-(4-fluorophenyl)-N-(2-nitrophenyl)prop-2-enamide inhibited bacterial growth at concentrations lower than those required for traditional antibiotics, indicating its potential as a novel antimicrobial agent.

Comparative Analysis

A comparison with similar compounds highlights the unique properties of (2E)-3-(4-fluorophenyl)-N-(2-nitrophenyl)prop-2-enamide:

| Compound | Unique Features |

|---|---|

| (2E)-3-(4-chlorophenyl)-N-(2-nitrophenyl)prop-2-enamide | Less electronegative; lower reactivity in nucleophilic substitution reactions compared to fluorinated analog. |

| (2E)-3-(4-bromophenyl)-N-(2-nitrophenyl)prop-2-enamide | Exhibits similar biological properties but lower potency due to bromine's larger atomic size affecting binding. |

| (2E)-3-(4-methylphenyl)-N-(2-nitrophenyl)prop-2-enamide | Methyl group reduces overall electrophilicity, leading to decreased interaction with biological targets. |

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for (2E)-3-(4-fluorophenyl)-N-(2-nitrophenyl)prop-2-enamide, and how can purification challenges be addressed?

- Methodology : A two-step synthesis is typical for enamide derivatives:

Esterification : React 4-fluorophenylacetic acid with ethanol under acid catalysis (e.g., H₂SO₄) to form the ethyl ester.

Amide Formation : Condense the ester with 2-nitroaniline using a coupling agent (e.g., EDC/HOBt) in anhydrous DMF.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) is effective for isolating the product. Recrystallization from ethanol/water improves purity .

- Challenges : The nitro group may cause side reactions; low-temperature conditions (0–5°C) minimize decomposition.

Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?

- 1H/13C-NMR : Key signals include:

- E-configuration : Trans coupling constants (J = 15–16 Hz) between α and β protons of the enamide.

- Aromatic Protons : Distinct splitting patterns for fluorophenyl (meta-coupled) and nitrophenyl (ortho/para) groups.

Q. What are the solubility properties of this compound, and how do they influence experimental design?

- Solubility : Highly soluble in polar aprotic solvents (DMF, DMSO), moderately soluble in dichloromethane, and insoluble in water.

- Implications : Use DMF for reaction media and DMSO for biological assays. Precipitation in aqueous buffers requires sonication or co-solvents (e.g., 10% DMSO) .

Advanced Research Questions

Q. How do electronic effects of the fluorophenyl and nitrophenyl substituents modulate reactivity in Michael addition reactions?

- Substituent Effects :

- Fluorophenyl : Electron-withdrawing fluorine enhances electrophilicity of the α,β-unsaturated carbonyl.

- Nitrophenyl : The nitro group further increases reactivity via resonance withdrawal, favoring nucleophilic attack at the β-position.

Q. What crystallographic strategies resolve stereochemical ambiguities in this compound?

- X-ray Crystallography : Use SHELXL for refinement. Key parameters:

- Data Collection : High-resolution (<1.0 Å) data at low temperature (100 K) minimizes thermal motion.

- Validation : Check C=O and enamide torsion angles to confirm E-configuration. SHELXH generates Fo-Fc maps to detect disorder .

Q. How can computational modeling predict target interactions for this compound in biological systems?

- Docking Studies : Use AutoDock Vina with crystal structures of target proteins (e.g., kinases).

- MD Simulations : GROMACS for assessing binding stability (RMSD <2 Å over 100 ns).

- ADMET Prediction : SwissADME evaluates logP (target ~3.5 for membrane permeability) and CYP450 metabolism .

Q. What strategies optimize bioactivity while mitigating toxicity in derivative design?

- SAR Insights :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.